molecular formula C14H13N3O3 B5707029 2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid

2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid

Cat. No.: B5707029
M. Wt: 271.27 g/mol
InChI Key: VXVPUBULTBYKSV-CXUHLZMHSA-N
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Description

2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a hydrazinylidene group, and a phenoxyacetic acid moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid typically involves a multi-step process. One common method includes the condensation of pyridine-2-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-bromophenoxyacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid is unique due to its specific combination of a pyridine ring and a hydrazinylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-2-1-5-11(12)9-16-17-13-7-3-4-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVPUBULTBYKSV-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=CC=N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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